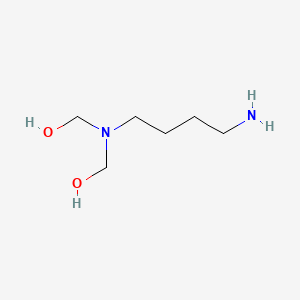
((4-Aminobutyl)azanediyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Aminobutyl)azanediyl)dimethanol: is an organic compound with the molecular formula C6H16N2O2 It is a derivative of butylamine and contains both amine and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Aminobutyl)azanediyl)dimethanol typically involves the reaction of 1,4-diaminobutane with formaldehyde. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:
H2N−(CH2)4−NH2+2CH2O→H2N−(CH2)4−N(CH2OH)2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but is optimized for large-scale production.
化学反応の分析
Types of Reactions
((4-Aminobutyl)azanediyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amine groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry
((4-Aminobutyl)azanediyl)dimethanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, this compound is used as a reagent for the modification of proteins and nucleic acids. It can be used to introduce functional groups into biomolecules, facilitating the study of their structure and function.
Medicine
This compound has potential applications in drug development. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It can be used as a cross-linking agent, improving the mechanical properties of materials.
作用機序
The mechanism of action of ((4-Aminobutyl)azanediyl)dimethanol depends on its application. In drug development, it may act by binding to specific enzymes or receptors, inhibiting their activity. In polymer production, it acts as a cross-linking agent, forming covalent bonds between polymer chains.
類似化合物との比較
Similar Compounds
1,4-Diaminobutane: A precursor in the synthesis of ((4-Aminobutyl)azanediyl)dimethanol.
Ethanolamine: Contains both amine and alcohol functional groups but has a simpler structure.
Diethanolamine: Similar structure but with two hydroxyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block in organic synthesis and industrial applications.
特性
分子式 |
C6H16N2O2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
[4-aminobutyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-2-4-8(5-9)6-10/h9-10H,1-7H2 |
InChIキー |
KIOANFZSWZITSQ-UHFFFAOYSA-N |
正規SMILES |
C(CCN(CO)CO)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


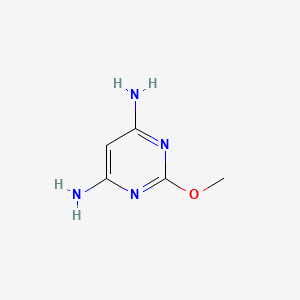
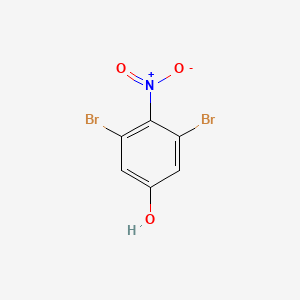
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
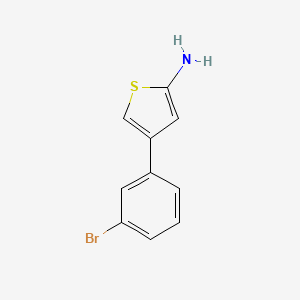
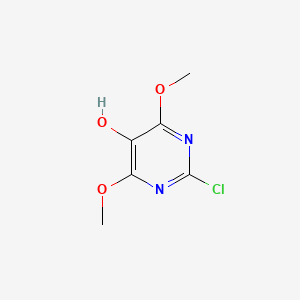
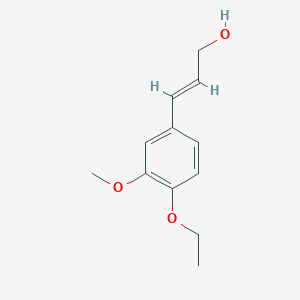
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)
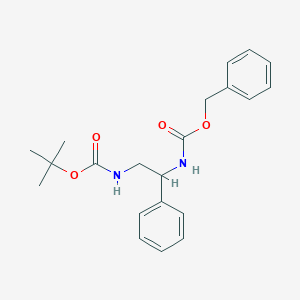
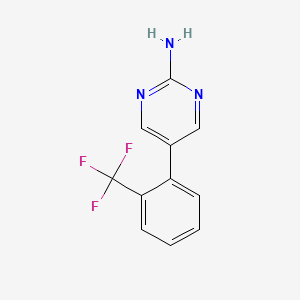
![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)


